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Compound of Interest

Compound Name: Tyr-pro-otbu

Cat. No.: B6307093

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and mass
spectrometric data for the dipeptide L-Tyrosyl-L-proline tert-butyl ester (Tyr-Pro-OtBu). This
document details expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
data, outlines comprehensive experimental protocols for their acquisition, and presents visual
workflows to facilitate understanding.

Spectroscopic and Mass Spectrometric Data

The following tables summarize the expected quantitative data for Tyr-Pro-OtBu based on the
analysis of its constituent amino acids and general principles of peptide spectroscopy.

Table 1: Expected *H NMR Data for Tyr-Pro-OtBu

Solvent: CDCIs, Frequency: 400 MHz
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Tyrosine (aromatic,
~7.05 d 2H
ortho to OH)
Tyrosine (aromatic,
~6.75 d 2H
meta to OH)
~4.60 dd 1H Tyrosine (a-CH)
~4.40 t 1H Proline (a-CH)
~3.50 m 2H Proline (3-CH-2)
~3.00 dd 1H Tyrosine (B-CHz)
~2.85 dd 1H Tyrosine (B-CHz)
~2.20 m 1H Proline (B-CH-2)
Proline (y-CHz and '
~1.95 m 3H (y-CHz g
CH2)
1.45 s 9H tert-Butyl (CHs)

Table 2: Expected **C NMR Data for Tyr-Pro-OtBu

Solvent: CDCIs, Frequency: 100 MHz
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Chemical Shift (8) ppm Assignment

~172.5 Proline (C=0)

~171.0 Tyrosine (C=0)

~155.0 Tyrosine (aromatic, C-OH)
~130.5 Tyrosine (aromatic, ortho to OH)
~128.0 Tyrosine (aromatic, C-CHz)
~115.5 Tyrosine (aromatic, meta to OH)
~81.0 tert-Butyl (quaternary C)

~60.0 Proline (a-CH)

~55.0 Tyrosine (a-CH)

~47.0 Proline (6-CH2)

~37.0 Tyrosine (B-CHz)

~30.0 Proline (B-CH2)

~28.0 tert-Butyl (CHs)

~25.0 Proline (y-CHz)

Parameter Value

Molecular Formula C18H26N204

Molecular Weight 334.41 g/mol

Expected [M+H]* 335.1965

Expected [M+Na]* 357.1784

Experimental Protocols
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Detailed methodologies for the acquisition of NMR and Mass Spec data for Tyr-Pro-OtBu are
provided below. These protocols are based on standard laboratory practices for peptide
analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to confirm the chemical structure of Tyr-Pro-
OtBu.

Materials and Equipment:

e Tyr-Pro-OtBu sample

» Deuterated chloroform (CDCls)
e NMR tubes (5 mm)

e 400 MHz NMR spectrometer
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of Tyr-Pro-OtBu in 0.6 mL of CDClIs in
a clean, dry vial.

o Transfer: Transfer the solution to a 5 mm NMR tube.

e Spectrometer Setup:
o Insert the NMR tube into the spectrometer.
o Lock the spectrometer on the deuterium signal of CDCls.
o Shim the magnetic field to achieve optimal homogeneity.
o Tune and match the probe for *H and *3C frequencies.

e 1H NMR Acquisition:

o Acquire a one-dimensional *H NMR spectrum.
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o Typical parameters:

Pulse program: zg30

Number of scans: 16

Acquisition time: ~4 seconds

Relaxation delay: 2 seconds

e 13C NMR Acquisition:

o Acquire a one-dimensional 3C NMR spectrum with proton decoupling.

o Typical parameters:

Pulse program: zgpg30

Number of scans: 1024

Acquisition time: ~1 second

Relaxation delay: 2 seconds

» Data Processing:
o Apply Fourier transformation to the acquired free induction decays (FIDs).
o Phase the resulting spectra.

o Calibrate the chemical shift scale using the residual solvent peak (CDCls: dH = 7.26 ppm,
0C = 77.16 ppm).

o Integrate the peaks in the *H spectrum.

o Perform peak picking for both *H and 13C spectra.

Electrospray lonization Mass Spectrometry (ESI-MS)
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Objective: To determine the molecular weight of Tyr-Pro-OtBu and confirm its elemental
composition.

Materials and Equipment:

Tyr-Pro-OtBu sample

Methanol (HPLC grade)

Water (HPLC grade)

Formic acid

Mass spectrometer with an ESI source
Procedure:

o Sample Preparation: Prepare a 1 mg/mL stock solution of Tyr-Pro-OtBu in methanol. Dilute
this stock solution to a final concentration of 10 pg/mL with a 50:50 mixture of water and
methanol containing 0.1% formic acid.

e Mass Spectrometer Setup:
o Calibrate the mass spectrometer using a standard calibration solution.
o Set the ESI source to positive ion mode.

o Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas
flow, and temperature) for maximum signal intensity of a similar compound or through
direct infusion of the sample.

o Data Acquisition:
o Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 pL/min.
o Acquire the mass spectrum over a mass-to-charge (m/z) range of 100-500.

o Data Analysis:
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o Identify the peaks corresponding to the protonated molecule [M+H]* and any other
adducts (e.g., [M+Na]*).

o Compare the observed m/z values with the theoretically calculated values for the expected
elemental formula.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental
workflows for NMR and Mass Spectrometry analysis of Tyr-Pro-OtBu.

Caption: Workflow for NMR spectroscopic analysis of Tyr-Pro-OtBu.

Caption: Workflow for ESI-Mass Spectrometry analysis of Tyr-Pro-OtBu.

e To cite this document: BenchChem. [Spectroscopic and Mass Spectrometric
Characterization of Tyr-Pro-OtBu: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b6307093#spectroscopic-data-for-tyr-pro-
otbu-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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